1-Docosyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
CAS No. |
94108-44-8 |
|---|---|
Molecular Formula |
C27H51NO3 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
1-docosyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-24-25(27(30)31)23-26(28)29/h25H,2-24H2,1H3,(H,30,31) |
InChI Key |
NSLDDIQOCNOPTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Docosyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized via the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated as a white or cream-tinted crystalline solid that is soluble in ethanol and other organic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Docosyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 1-docosyl-5-oxopyrrolidine-3-carboxylic acid. For instance, derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi. A study demonstrated that certain modifications to the compound enhanced its activity against pathogens like Staphylococcus aureus and Clostridium difficile, indicating potential for development into novel antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies using A549 human pulmonary cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies indicated that modifications could lead to enhanced efficacy against various cancer cell lines .
Material Science
Surfactant Applications
Due to its amphiphilic nature, this compound has potential applications as a surfactant in various formulations. Its ability to reduce surface tension makes it suitable for use in emulsions and dispersions in both pharmaceutical and cosmetic products.
Nanotechnology
In nanotechnology, the compound can be utilized in the synthesis of nanoparticles. Its surfactant properties facilitate the stabilization of nanoparticles in solution, which is critical for applications in drug delivery systems where controlled release is necessary.
Biochemistry
Enzyme Inhibition
Research has indicated that certain derivatives of this compound can act as enzyme inhibitors. This property is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial. For example, some derivatives have shown promise in inhibiting enzymes associated with lipid metabolism, suggesting a role in managing conditions like obesity and diabetes.
Case Studies
Mechanism of Action
The mechanism of action of 1-docosyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit Nav1.8 voltage-gated sodium ion channels, which play a role in pain perception and other sensory functions . By blocking these channels, the compound can modulate pain signals and potentially provide therapeutic benefits for pain disorders.
Comparison with Similar Compounds
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl) derivatives : Derivatives with nitro, thioxo-oxadiazole, or triazole moieties exhibit 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid . The hydroxyl and chloro groups enhance electron donation, stabilizing free radicals.
- 1-Docosyl analog : Predicted to have lower antioxidant activity due to the bulky alkyl chain limiting interaction with polar radicals.
Antimicrobial and Anticancer Activity
- 3,5-Dichloro-2-hydroxyphenyl derivative : Shows MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus, linked to electron-withdrawing Cl groups enhancing membrane disruption .
- Long-chain alkyl derivatives (e.g., octadecyl) : Exhibit moderate cytotoxicity against cancer cell lines (IC50: 10–50 µM), likely due to membrane interaction rather than specific target binding .
Structure-Activity Relationships (SAR)
Alkyl Chain Length :
- Longer chains (C12–C22) increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Short chains (e.g., allyl, ethyl) enhance solubility but show weaker bioactivity .
Aromatic Substituents: Electron-withdrawing groups (Cl, NO2) boost antioxidant and antimicrobial activity by stabilizing reactive intermediates . Hydroxyl groups facilitate hydrogen bonding with biological targets, as seen in 1-(2-hydroxyphenyl) derivatives .
Heterocyclic Modifications :
- Thioxo-oxadiazole and triazole moieties significantly enhance radical scavenging capacity via conjugation effects .
Biological Activity
1-Docosyl-5-oxopyrrolidine-3-carboxylic acid (DOPCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DOPCA, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C27H49NO3
- Molecular Weight: 433.69 g/mol
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Organic solvents |
Anticancer Activity
DOPCA and its derivatives have been studied for their anticancer properties, particularly against various cancer cell lines. The following findings summarize the anticancer activity:
- Cell Viability Assays : In vitro studies using the A549 human lung adenocarcinoma model demonstrated that DOPCA derivatives significantly reduced cell viability. For instance, one study reported a reduction in viability by up to 67.4% at a concentration of 100 µM, indicating potent cytotoxic effects (p = 0.003) .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrrolidine ring was found to enhance anticancer activity. For example, compounds with hydrazone and azole moieties exhibited stronger activity compared to those lacking these groups .
- Comparative Studies : DOPCA's efficacy was compared to standard chemotherapeutics such as cisplatin, showing promising results that warrant further investigation into its potential as a therapeutic agent .
Antimicrobial Activity
DOPCA has also shown significant antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria and fungi:
- In Vitro Testing : Studies have demonstrated that DOPCA derivatives exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution techniques, revealing effective inhibition at concentrations as low as 16 µg/mL for certain derivatives .
- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be fully elucidated .
Study on Anticancer Activity
In a study involving various DOPCA derivatives, compounds bearing specific functional groups were tested for their efficacy against A549 cells. The results indicated that:
- Compounds with a 3,5-dichloro substitution showed enhanced cytotoxicity.
- The derivative with two nitro-thiophene moieties exhibited the highest anticancer activity while maintaining low toxicity towards non-cancerous cells .
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of DOPCA derivatives against resistant strains of Staphylococcus aureus. The results highlighted:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-oxopyrrolidine-3-carboxylic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A parallel solution-phase approach involving multi-step transformations of precursors like itaconic acid is effective. For example, 1-phenyl-substituted derivatives can be synthesized via condensation and cyclization steps, with yields dependent on solvent polarity (e.g., DMF vs. THF) and temperature control during amidation . Diastereoselective methods using chiral auxiliaries or catalysts (e.g., L-proline) improve stereochemical outcomes in pyrrolidine ring formation .
Q. How should researchers characterize the stereochemical purity of 5-oxopyrrolidine derivatives?
- Methodological Answer : Use a combination of NMR (e.g., - and -NMR) to confirm regiochemistry and X-ray crystallography for absolute configuration determination. Advanced techniques like circular dichroism (CD) or chiral HPLC are critical for assessing enantiomeric excess in stereoselective syntheses .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of 1-Docosyl-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : Predicted pKa values (~4.44±0.20) suggest moderate acidity, requiring buffered solutions (pH 6–8) for stability in aqueous systems. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for reaction setups, while lipophilic docosyl chains may necessitate sonication or surfactants for homogeneous mixing .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing 5-oxopyrrolidine derivatives with bulky substituents (e.g., docosyl chains)?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model steric hindrance effects and transition states. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalyst loading) to reduce trial-and-error inefficiencies .
Q. What strategies resolve contradictions in reported synthetic yields for 5-oxopyrrolidine-3-carboxylic acid derivatives?
- Methodological Answer : Systematic variation of parameters (e.g., stoichiometry, reaction time) using Design of Experiments (DoE) identifies critical factors. For example, excess coupling reagents (e.g., EDC/HOBt) in amidation steps may improve reproducibility in derivatives like pyrimidine-5-carboxamides .
Q. How does the docosyl chain influence the biological activity or self-assembly properties of 5-oxopyrrolidine derivatives?
- Methodological Answer : Long alkyl chains enhance lipophilicity, potentially improving membrane permeability in drug candidates. Micelle formation or aggregation behavior can be studied via dynamic light scattering (DLS) or TEM, with critical micelle concentration (CMC) determined using fluorescence probes .
Q. What safety protocols are critical when handling 5-oxopyrrolidine derivatives with reactive functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
